molecular formula C11H7N3 B12989778 [2,3'-Bipyridine]-6-carbonitrile

[2,3'-Bipyridine]-6-carbonitrile

Cat. No.: B12989778
M. Wt: 181.19 g/mol
InChI Key: MEYDEUSYUWSFFX-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-6-carbonitrile: is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The specific structure of [2,3’-Bipyridine]-6-carbonitrile includes a nitrile group (-CN) attached to the 6th position of the bipyridine framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-6-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction between 2-bromopyridine and 3-cyanopyridine using a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling process .

Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-6-carbonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: [2,3’-Bipyridine]-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In coordination chemistry, [2,3’-Bipyridine]-6-carbonitrile acts as a ligand, forming complexes with transition metals. These complexes are studied for their catalytic properties and potential use in organic synthesis .

Biology: The compound is investigated for its potential as a bioactive molecule. Its derivatives are explored for their antimicrobial and anticancer activities .

Medicine: In medicinal chemistry, [2,3’-Bipyridine]-6-carbonitrile derivatives are studied for their potential as therapeutic agents. They are evaluated for their ability to inhibit specific enzymes or receptors involved in disease pathways .

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-6-carbonitrile involves its interaction with molecular targets, such as metal ions or biological macromolecules. As a ligand, it coordinates with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Properties

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

6-pyridin-3-ylpyridine-2-carbonitrile

InChI

InChI=1S/C11H7N3/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H

InChI Key

MEYDEUSYUWSFFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CN=CC=C2)C#N

Origin of Product

United States

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